An In-depth Technical Guide to the Physicochemical Properties of N-Heptyl-4-hydroxy-L-proline (N-Heptyl-Hyp-OH)
An In-depth Technical Guide to the Physicochemical Properties of N-Heptyl-4-hydroxy-L-proline (N-Heptyl-Hyp-OH)
Abstract
N-Heptyl-4-hydroxy-L-proline (N-Heptyl-Hyp-OH) is a derivative of the naturally occurring amino acid hydroxyproline, characterized by the addition of a seven-carbon alkyl chain to the nitrogen atom of the pyrrolidine ring. This modification significantly alters the molecule's physicochemical properties, particularly its lipophilicity, which has profound implications for its potential applications in drug development and biochemical research. This technical guide provides a comprehensive overview of the predicted physicochemical properties of N-Heptyl-Hyp-OH, outlines standard experimental methodologies for their determination, and discusses the scientific rationale behind these properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Significance of N-Alkyl-Proline Derivatives
Proline and its derivatives are a unique class of amino acids due to the secondary amine incorporated within a pyrrolidine ring. This rigid structure imparts significant conformational constraints on peptides and proteins, influencing their folding and stability[1]. Hydroxyproline, a post-translationally modified form of proline, is a key component of collagen, where the hydroxyl group plays a crucial role in stabilizing the collagen triple helix[2].
The N-alkylation of proline and its analogs is a common strategy in medicinal chemistry to modulate their pharmacokinetic and pharmacodynamic properties. The addition of an alkyl chain, such as the heptyl group in N-Heptyl-Hyp-OH, can enhance membrane permeability, improve oral bioavailability, and alter binding affinities to target proteins[3]. Understanding the fundamental physicochemical properties of these modified amino acids is therefore paramount for their rational design and application as therapeutic agents or biochemical probes.
Chemical Structure and Molecular Properties
The foundational step in characterizing any molecule is to define its structure and fundamental molecular properties.
Figure 1: Chemical structure of N-Heptyl-4-hydroxy-L-proline (N-Heptyl-Hyp-OH).
Table 1: Fundamental Molecular Properties of N-Heptyl-Hyp-OH
| Property | Value | Source |
| CAS Number | 76666-35-8 | [4] |
| Molecular Formula | C₁₂H₂₃NO₃ | [4] |
| Molecular Weight | 229.32 g/mol | Calculated |
| Canonical SMILES | CCCCCCCn1c(C(O)=O)c(O)cc1 | [5] |
| InChI Key | QWMDYNIEGNYUSY-DTIOYNMSSA-N | [5] |
Estimated Physicochemical Properties and Experimental Determination
Due to the limited availability of direct experimental data for N-Heptyl-Hyp-OH, the following sections provide estimated values based on the known properties of hydroxyproline and other N-alkylated amino acids. Alongside these estimations, standard experimental protocols for their determination are detailed to guide researchers in their own characterization efforts.
Melting and Boiling Points
The introduction of the N-heptyl group is expected to influence the crystalline packing and intermolecular forces compared to hydroxyproline.
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Estimated Melting Point: The melting point of the parent L-hydroxyproline is 274 °C[6]. The N-heptyl group will disrupt the strong hydrogen bonding network present in crystalline hydroxyproline, likely leading to a lower melting point. For comparison, the related compound Boc-Hyp-OH has a melting point of 123-127 °C[7][8][9][10]. It is reasonable to estimate the melting point of N-Heptyl-Hyp-OH to be in a similar range, likely between 100-150 °C.
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Estimated Boiling Point: Due to its zwitterionic nature at physiological pH and strong intermolecular forces, N-Heptyl-Hyp-OH is expected to decompose before boiling at atmospheric pressure.
Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)
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Sample Preparation: Accurately weigh 1-5 mg of N-Heptyl-Hyp-OH into an aluminum DSC pan.
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Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
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Data Analysis: The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram.
Solubility
The amphiphilic nature of N-Heptyl-Hyp-OH, possessing both a polar head (carboxylic acid and hydroxyl group) and a nonpolar tail (heptyl chain), will dictate its solubility profile.
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Aqueous Solubility: The presence of the long alkyl chain will significantly decrease water solubility compared to hydroxyproline, which is highly water-soluble (361 mg/mL at 25 °C)[6]. The aqueous solubility will also be highly dependent on the pH, with increased solubility at pH values above the pKa of the carboxylic acid and below the pKa of the tertiary amine.
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Organic Solvent Solubility: It is expected to exhibit good solubility in polar organic solvents such as methanol, ethanol, and DMSO. Its solubility in nonpolar solvents like hexane is likely to be limited due to the polar functional groups.
Experimental Protocol: Solubility Determination (Shake-Flask Method)
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Equilibration: Add an excess amount of N-Heptyl-Hyp-OH to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.
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Agitation: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge the suspension to pellet the undissolved solid.
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Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved N-Heptyl-Hyp-OH using a suitable analytical method, such as HPLC-UV or LC-MS.
Acidity and Basicity (pKa)
The pKa values of the carboxylic acid and the tertiary amine are critical for understanding the ionization state of N-Heptyl-Hyp-OH at different pH values, which influences its solubility, membrane permeability, and receptor interactions.
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Estimated pKa (Carboxylic Acid): The pKa of the carboxylic acid in proline is approximately 2.0. In N-Heptyl-Hyp-OH, this is not expected to change significantly. A pKa value in the range of 2.0-2.5 can be anticipated.
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Estimated pKa (Tertiary Amine): The pKa of the secondary amine in proline is around 10.6. N-alkylation to a tertiary amine generally results in a slight decrease in pKa due to steric hindrance affecting solvation of the protonated form. Therefore, the pKa of the tertiary amine in N-Heptyl-Hyp-OH is estimated to be in the range of 9.5-10.5.
Experimental Protocol: pKa Determination via Potentiometric Titration
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Sample Preparation: Dissolve a known amount of N-Heptyl-Hyp-OH in deionized water or a suitable co-solvent system.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.
Lipophilicity (logP)
The partition coefficient (logP) between n-octanol and water is a key indicator of a molecule's lipophilicity and its ability to cross biological membranes.
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Estimated logP: Hydroxyproline is very hydrophilic, with a calculated XLogP3 of -3.3[6]. The addition of a heptyl group will dramatically increase the lipophilicity. The contribution of a methylene (-CH₂-) group to logP is approximately +0.5. Therefore, a rough estimation for the logP of N-Heptyl-Hyp-OH can be made by adding the contribution of the seven-carbon chain to the logP of the hydroxyproline core, suggesting a logP value in the range of 1.5 to 2.5. This significant increase in lipophilicity is a critical consideration for its potential as a drug candidate[3][11].
Figure 3: A logical workflow for the comprehensive physicochemical characterization of N-Heptyl-Hyp-OH.
Conclusion
N-Heptyl-4-hydroxy-L-proline is a lipophilic derivative of hydroxyproline with significant potential in drug discovery and development. While direct experimental data on its physicochemical properties are scarce, this guide provides scientifically grounded estimations and detailed experimental protocols for their determination. The increased lipophilicity conferred by the N-heptyl group is expected to be the most significant physicochemical alteration, profoundly influencing its biological activity. The information and methodologies presented herein are intended to empower researchers to further investigate and harness the potential of this and similar N-alkylated proline derivatives.
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